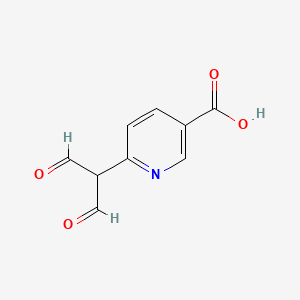

6-(1,3-Dioxopropan-2-yl)nicotinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(1,3-dioxopropan-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-4-7(5-12)8-2-1-6(3-10-8)9(13)14/h1-5,7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEYNVDFAPPYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370619 | |

| Record name | 6-(1,3-Dioxopropan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212755-81-2 | |

| Record name | 6-(1,3-Dioxopropan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Hydroxycarbonyl-6-pyridyl)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 6-(1,3-Dioxopropan-2-yl)nicotinic acid

An In-depth Technical Guide to the Synthesis and Characterization of 6-(1,3-Dioxolan-2-yl)nicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 6-(1,3-Dioxolan-2-yl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). Nicotinic acid and its analogues are pivotal scaffolds in medicinal chemistry and drug development, serving as precursors for essential cofactors like NAD+ and exhibiting a range of biological activities.[1][2] This document outlines a robust, two-step synthetic pathway starting from a commercially available precursor, methyl 6-formylnicotinate. The core of the synthesis involves the strategic protection of the reactive aldehyde functionality as a cyclic acetal (1,3-dioxolane), followed by saponification to yield the target carboxylic acid. We provide detailed, step-by-step experimental protocols, explain the mechanistic rationale behind procedural choices, and present a full characterization profile using modern analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Strategic Rationale

Nicotinic acid derivatives are a cornerstone in pharmaceutical research due to their vast therapeutic potential and biological significance.[3][4] The functionalization of the pyridine ring at various positions allows for the modulation of pharmacological properties, leading to the development of novel therapeutic agents. The target molecule, 6-(1,3-Dioxolan-2-yl)nicotinic acid, is a valuable synthetic intermediate. Its key feature is the 1,3-dioxolane group, which serves as a stable protecting group for a 6-formyl moiety.

The aldehyde group is highly reactive and susceptible to oxidation, reduction, and various nucleophilic attacks. Protecting it as a cyclic acetal allows for selective chemical transformations on other parts of the molecule, such as the carboxylic acid group, without unintended side reactions. The acetal can be readily and cleanly removed under mild acidic conditions to regenerate the aldehyde when needed.[5] This strategy is fundamental in multi-step organic synthesis.

This guide details a logical and efficient synthetic approach and establishes a complete analytical profile to ensure the structural integrity and purity of the final compound.

Synthetic Methodology

The synthesis of 6-(1,3-Dioxolan-2-yl)nicotinic acid is efficiently achieved through a two-step process starting from methyl 6-formylnicotinate. The workflow involves (1) acid-catalyzed protection of the aldehyde and (2) base-mediated hydrolysis of the methyl ester.

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Synthesis of Methyl 6-(1,3-dioxolan-2-yl)nicotinate

Principle: This step employs an acid-catalyzed nucleophilic addition-elimination reaction to form a cyclic acetal. Ethylene glycol acts as the di-nucleophile, and a catalytic amount of p-toluenesulfonic acid (p-TsOH) protonates the aldehyde's carbonyl oxygen, activating it for attack. The reaction is driven to completion by the continuous removal of water using a Dean-Stark apparatus, a direct application of Le Châtelier's principle.[5]

Detailed Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add methyl 6-formylnicotinate (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.5 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

-

Heat the reaction mixture to reflux (approx. 110-120 °C) and stir vigorously. Monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 3-5 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR of an aliquot.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, methyl 6-(1,3-dioxolan-2-yl)nicotinate, is typically a viscous oil or low-melting solid and can be used in the next step without further purification if found to be sufficiently pure.

Step 2: Synthesis of 6-(1,3-Dioxolan-2-yl)nicotinic acid

Principle: The methyl ester intermediate is converted to the final carboxylic acid via saponification. Lithium hydroxide (LiOH) is used as the base to hydrolyze the ester. The reaction is typically performed in a mixed solvent system like tetrahydrofuran (THF) and water to ensure the solubility of both the organic substrate and the inorganic base.

Detailed Protocol:

-

Dissolve the crude methyl 6-(1,3-dioxolan-2-yl)nicotinate (1.0 eq) from the previous step in a mixture of THF and water (e.g., a 3:1 ratio).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

-

Once complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 using 1 M hydrochloric acid (HCl). A white precipitate of the product should form.

-

Collect the solid product by vacuum filtration, washing with cold deionized water.

-

Dry the product under vacuum to yield 6-(1,3-Dioxolan-2-yl)nicotinic acid as a white to off-white solid. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if necessary.

Characterization and Data Analysis

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 6-(1,3-Dioxolan-2-yl)nicotinic acid.

Caption: Structure of 6-(1,3-Dioxolan-2-yl)nicotinic acid with atom numbering.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| Appearance | White to off-white crystalline solid |

| IUPAC Name | 6-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) The ¹H NMR spectrum provides definitive structural information by showing the chemical environment and connectivity of protons. The spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the single proton of the acetal group, and the four equivalent protons of the ethylene glycol moiety.

| Proton Label (Fig. 2) | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H(b) | ~9.1 | d | 1H | J(b,c) ≈ 2.0 | Pyridine C2-H |

| H(d) | ~8.3 | dd | 1H | J(c,d) ≈ 8.0, J(b,d) ≈ 0.5 | Pyridine C5-H |

| H(c) | ~7.8 | dd | 1H | J(c,d) ≈ 8.0, J(b,c) ≈ 2.0 | Pyridine C4-H |

| H(a) | ~5.8 | s | 1H | - | Acetal CH |

| H(e) | ~4.1 | m | 4H | - | Dioxolane -CH₂CH₂- |

| COOH | >12.0 | br s | 1H | - | Carboxylic Acid OH |

Note: Predicted chemical shifts (δ) are relative to TMS and can vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃). The carboxylic acid proton is often broad and may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

| Carbon Label (Fig. 2) | Predicted δ (ppm) | Assignment |

| C(7) | ~166 | Carboxylic Acid C=O |

| C(6) | ~158 | Pyridine C6 |

| C(2) | ~152 | Pyridine C2 |

| C(4) | ~138 | Pyridine C4 |

| C(5) | ~124 | Pyridine C5 |

| C(3) | ~122 | Pyridine C3 |

| C(a) | ~102 | Acetal CH |

| C(e) | ~65 | Dioxolane -CH₂CH₂- |

FT-IR (Fourier-Transform Infrared Spectroscopy) Infrared spectroscopy is used to identify the key functional groups present in the molecule.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium | C=C and C=N stretches (Pyridine Ring) |

| 1200-1000 | Strong | C-O stretch (Acetal and Carboxylic Acid) |

Mass Spectrometry (MS) Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

-

Technique: Electrospray Ionization (ESI)

-

Expected [M+H]⁺: m/z 182.04

-

Expected [M-H]⁻: m/z 180.03

Conclusion

This guide has detailed a reliable and well-characterized method for the synthesis of 6-(1,3-Dioxolan-2-yl)nicotinic acid. The two-step procedure, involving acetal protection followed by ester hydrolysis, is efficient and employs standard organic chemistry techniques. The provided characterization data, including predicted NMR, IR, and MS values, serve as a benchmark for researchers to verify the successful synthesis and purity of this valuable intermediate. This compound is now ready for use in more complex synthetic endeavors, where the latent aldehyde at the 6-position can be strategically revealed for further elaboration in the development of novel chemical entities.

References

-

Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Applicable Chemistry. [Link]

-

SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR. [Link]

-

Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed. [Link]

-

FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. [Link]

-

13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Human Metabolome Database. [Link]

-

Nicotinic Acid. Ultraviolet Absorption Spectrum and Dissociation Constants. ACS Publications. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Human Metabolome Database. [Link]

-

1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]

-

Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]

-

Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]

Sources

- 1. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 2. frontiersin.org [frontiersin.org]

- 3. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic analysis of 6-(1,3-Dioxopropan-2-yl)nicotinic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of 6-(1,3-Dioxopropan-2-yl)nicotinic Acid

Introduction: Elucidating the Molecular Architecture

In the realm of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 6-(1,3-Dioxopropan-2-yl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents a unique combination of a biologically relevant pyridine carboxylic acid core and a protected carbonyl functionality in the form of a 1,3-dioxolane ring. The nicotinic acid moiety is a well-established pharmacophore with roles in treating hyperlipidemia[1]. The structural elucidation of such molecules is a critical step in understanding their potential therapeutic applications and ensuring their purity and stability.

This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the structural confirmation of 6-(1,3-Dioxopropan-2-yl)nicotinic acid. We will delve into the theoretical underpinnings of each technique, present predicted spectral data based on analogous structures, and provide standardized protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of spectroscopic analysis.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy will reveal the number of different types of protons and their neighboring environments. For 6-(1,3-Dioxopropan-2-yl)nicotinic acid, we can predict the following proton signals.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~13.0 | br s | 1H, -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift. |

| ~9.0 | d | 1H, H-2 | The proton at position 2 of the pyridine ring is deshielded by the adjacent nitrogen and the carboxylic acid group[2]. |

| ~8.7 | dd | 1H, H-6 | The proton at position 6 is deshielded by the nitrogen and coupled to H-4 and H-5[2]. |

| ~8.2 | dt | 1H, H-4 | The proton at position 4 is coupled to H-2, H-5, and H-6[2]. |

| ~7.5 | dd | 1H, H-5 | The proton at position 5 is coupled to H-4 and H-6[2]. |

| ~5.8 | t | 1H, -CH- (dioxolane) | The acetal proton is expected to be a triplet, coupled to the two adjacent methylene protons. |

| ~4.2 | m | 4H, -CH₂-O- (dioxolane) | The methylene protons of the dioxolane ring will likely be a complex multiplet. |

¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | -COOH | The carbonyl carbon of the carboxylic acid is typically found in this region[3]. |

| ~153 | C-2 | Aromatic carbon adjacent to nitrogen[3]. |

| ~150 | C-6 | Aromatic carbon adjacent to nitrogen and bearing the substituent[3]. |

| ~137 | C-4 | Aromatic carbon[3]. |

| ~127 | C-3 | Aromatic carbon bearing the carboxylic acid[3]. |

| ~124 | C-5 | Aromatic carbon[3]. |

| ~101 | -CH- (acetal) | The acetal carbon is characteristically found around 100 ppm. |

| ~65 | -CH₂-O- (dioxolane) | The methylene carbons of the dioxolane ring. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 6-(1,3-Dioxopropan-2-yl)nicotinic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for ¹H NMR.

NMR Analysis Workflow

Caption: Workflow for IR-based functional group analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum

For 6-(1,3-Dioxopropan-2-yl)nicotinic acid (C₁₀H₁₁NO₄), the predicted mass spectrometric data are as follows:

-

Molecular Weight: 209.20 g/mol

-

Exact Mass: 209.0688 u

-

Predicted Molecular Ion Peak (ESI+): m/z = 210.0761 ([M+H]⁺)

-

Predicted Molecular Ion Peak (ESI-): m/z = 208.0615 ([M-H]⁻)

Predicted Fragmentation Pattern:

The molecule is expected to fragment in a predictable manner, providing further structural confirmation.

-

Loss of H₂O: [M+H - H₂O]⁺ at m/z 192.0655

-

Loss of CO₂: [M+H - CO₂]⁺ at m/z 166.0862

-

Loss of COOH: [M+H - COOH]⁺ at m/z 164.0706

-

Cleavage of the dioxolane ring: Fragments corresponding to the nicotinic acid core and the side chain will be observed.

Experimental Protocol for LC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

-

Chromatography (Optional but Recommended):

-

Inject the sample onto an appropriate HPLC column (e.g., C18) to separate it from any impurities.

-

Use a gradient elution with solvents like water and acetonitrile, often with a modifier like formic acid to promote ionization.

-

-

Mass Spectrometry Acquisition:

-

Acquire full scan mass spectra in both positive and negative ion modes to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern.

-

-

Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and interpret the fragmentation pattern to confirm the structure.

Mass Spectrometry Analysis Workflow

Caption: Workflow for LC-MS based molecular weight and structural analysis.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.

-

MS provides the molecular formula.

-

IR identifies the functional groups present.

-

¹³C NMR shows the number and types of carbon atoms.

-

¹H NMR reveals the proton environments and their connectivity.

By combining these techniques, a complete and confident structural assignment for 6-(1,3-Dioxopropan-2-yl)nicotinic acid can be achieved. This multi-faceted approach is the cornerstone of modern chemical analysis and is indispensable in the fields of medicinal chemistry and drug development.

References

-

Lal, A., Shukla, N., Singh, V. B., & Singh, D. K. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemistry. [Link]

-

Webb, J. L., & Gergely, H. (1966). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. Biochemical Journal, 98(1), 231–237. [Link]

-

El-Gahami, M. A., & Al-Hazmi, G. A. (2018). RAMAN SPECTRA OF COPPER, COBALT, AND NICKEL COMPLEXES OF NICOTINIC ACID. Bulletin of the Chemical Society of Ethiopia, 32(3), 459-467. [Link]

- Trivedi, M. K., Branton, A., Trivedi, D., & Jana, S. (2015).

-

Maleki, A., & Sedaghat, S. (2018). Nanomagnetically modified vitamin B3 (Fe3O4@Niacin): An efficient and reusable green biocatalyst for microwave-assisted rapid synthesis of 2-amino-3-cyanopyridines in aqueous medium. ResearchGate. [Link]

-

13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). (n.d.). Human Metabolome Database. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). (n.d.). Human Metabolome Database. [Link]

-

Proton NMR Spectrum for Nicotinic Acid. (2017, August 4). Chemistry Stack Exchange. [Link]

-

Protonated montmorillonite-mediated highly specific isomerization of oleanolic acid esters: application to the synthesis of Δ13(18)-CDDO-Me - Supporting Information. (n.d.). [Link]

-

msbnk-lcsb-lu048801. (n.d.). MassBank. [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES.. (1966, December 31). University of Illinois Chicago. [Link]

-

FTIR profile of Nicotinic acid. (n.d.). ResearchGate. [Link]

-

Plumb, R. S., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 987-994. [Link]

-

Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. (n.d.). bevital. [Link]

-

GNPS Library Spectrum CCMSLIB00005759310. (n.d.). [Link]

-

Nicotinic acid. (n.d.). SpectraBase. [Link]

-

Figure S1. Infrared Spectra of Nicotinic Acid, Thiourea and their Metal Complexes. (n.d.). Growing Science. [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]

-

Nicotinic Acid. (n.d.). PubChem. [Link]

-

Nicotinic acid (Compound). (n.d.). Exposome-Explorer - IARC. [Link]

-

Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. (2016). Open Works. [Link]

-

SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. (n.d.). Jetir.Org. [Link]

-

Butler, D. H., et al. (1993). FTIR Analysis of Nicotinic Acetylcholine Receptor Secondary Structure in Reconstituted Membranes. Biochemistry, 32(4), 1082-1088. [Link]

-

Donati, I., et al. (2009). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. Journal of Agricultural and Food Chemistry, 57(21), 10038-10043. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (n.d.). MDPI. [Link]

-

Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (n.d.). National Institutes of Health. [Link]

-

1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-. (n.d.). NIST WebBook. [Link]

-

Nicotinic acid - Optional[MS (LC)] - Spectrum. (n.d.). SpectraBase. [Link]

-

Nicotinic acid - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021, April 6). Semantic Scholar. [Link]

-

Maackia amurensis Rupr. et Maxim.: Supercritical CO 2 Extraction and Mass Spectrometric Characterization of Chemical Constituents. (n.d.). MDPI. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 6-(1,3-Dioxopropan-2-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(1,3-Dioxopropan-2-yl)nicotinic acid, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited direct literature on this specific molecule, this document synthesizes information from established principles of organic chemistry and data on closely related analogues, particularly its precursors, 6-formylnicotinic acid and 6-acetylnicotinic acid. The insights provided are grounded in an understanding of reaction mechanisms and the function of protecting groups in multi-step synthesis.

Introduction and Strategic Importance

6-(1,3-Dioxopropan-2-yl)nicotinic acid, with the CAS Number 212755-81-2, is a derivative of nicotinic acid, a fundamental component of the vitamin B3 family. Its structure is characterized by a pyridine-3-carboxylic acid core with a 1,3-dioxolane moiety at the 6-position. This dioxolane group is a cyclic acetal, which serves as a common protecting group for a carbonyl functional group. The strategic importance of this compound lies in its potential as a stable intermediate in the synthesis of more complex molecules, particularly in drug discovery where the controlled reactivity of functional groups is paramount. The protection of the carbonyl group allows for selective modifications at other positions of the nicotinic acid scaffold.

Molecular Structure:

Caption: Chemical structure of 6-(1,3-Dioxopropan-2-yl)nicotinic acid.

Physicochemical Properties

The physicochemical properties of 6-(1,3-Dioxopropan-2-yl)nicotinic acid are inferred from its structure, which combines the characteristics of nicotinic acid and a cyclic acetal.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₉H₉NO₄ | Based on structural analysis. |

| Molecular Weight | 193.17 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid | Similar to other nicotinic acid derivatives. |

| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, methanol) and limited solubility in water and nonpolar solvents. | The carboxylic acid group enhances polarity, while the dioxolane and pyridine rings contribute to some organic solubility. |

| pKa | The pKa of the carboxylic acid is likely to be in the range of 4-5, similar to nicotinic acid (pKa ≈ 4.85). The pyridine nitrogen will be weakly basic. | The electronic effect of the 1,3-dioxolane group at the 6-position is not expected to significantly alter the acidity of the carboxylic acid at the 3-position. |

| Stability | The compound is expected to be stable under neutral and basic conditions. However, it will be sensitive to acidic conditions, leading to the deprotection of the acetal. | The 1,3-dioxolane ring is a cyclic acetal, which is known to be labile in the presence of acid but stable to bases and nucleophiles[1][2][3]. |

Synthesis and Reaction Pathways

The synthesis of 6-(1,3-Dioxopropan-2-yl)nicotinic acid would logically proceed through the protection of a carbonyl group on a nicotinic acid precursor. The choice of precursor, either 6-formylnicotinic acid or 6-acetylnicotinic acid, will determine the substitution at the 2-position of the dioxolane ring. Given the "propan-2-yl" nomenclature, the precursor is likely 6-acetylnicotinic acid.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target molecule via ketalization.

Experimental Protocol: Synthesis of 6-(1,3-Dioxopropan-2-yl)nicotinic acid

This protocol is a generalized procedure based on standard methods for the formation of cyclic acetals.

-

Dissolution: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 6-acetylnicotinic acid (1 equivalent) in a suitable solvent such as toluene.

-

Addition of Reagents: Add ethylene glycol (1.2-1.5 equivalents) to the solution.

-

Catalyst: Introduce a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.02-0.05 equivalents).

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Work-up: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Potential for Derivatization

The reactivity of 6-(1,3-Dioxopropan-2-yl)nicotinic acid is dictated by the three main components of its structure: the carboxylic acid, the pyridine ring, and the 1,3-dioxolane protecting group.

Reactivity Profile:

Caption: Reactivity map of the target molecule's functional groups.

-

Carboxylic Acid Group: The carboxylic acid at the 3-position can undergo standard reactions such as esterification and amidation. This allows for the introduction of various side chains, which is a common strategy in the development of pharmaceutical compounds.

-

Pyridine Ring: The pyridine ring is generally electron-deficient and less susceptible to electrophilic aromatic substitution compared to benzene. However, reactions at the nitrogen atom, such as N-oxidation, are possible.

-

1,3-Dioxolane Group: The primary reactivity of the dioxolane group is its cleavage under acidic conditions to regenerate the parent carbonyl group. This deprotection step is crucial for unveiling the reactive carbonyl functionality at a later stage in a synthetic sequence. The stability of the dioxolane group to a wide range of non-acidic reagents makes it an excellent choice for a protecting group[1][2][3].

Analytical Characterization

A comprehensive analytical characterization of 6-(1,3-Dioxopropan-2-yl)nicotinic acid would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring, the methylene protons of the dioxolane ring, and a singlet for the methyl group (if derived from 6-acetylnicotinic acid). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the carbons of the pyridine ring, the carboxylic acid carbonyl, the acetal carbon, and the methylene carbons of the dioxolane ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (193.17 g/mol ) should be observed. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the dioxolane ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-O stretches of the acetal, and C=N and C=C stretches of the pyridine ring. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions would indicate the purity of the compound. |

Applications in Drug Development and Research

While specific applications for 6-(1,3-Dioxopropan-2-yl)nicotinic acid are not widely documented, its structure suggests its utility as a building block in medicinal chemistry. The protected carbonyl group at the 6-position allows for the selective functionalization of the carboxylic acid or the pyridine ring. Subsequent deprotection would then provide a key intermediate with a reactive carbonyl group for further elaboration, such as in the synthesis of nicotinic acid derivatives with potential biological activities. The nicotinic acid scaffold is present in numerous pharmaceuticals, and its derivatives are explored for a wide range of therapeutic areas, including cardiovascular and metabolic diseases.

Conclusion

6-(1,3-Dioxopropan-2-yl)nicotinic acid is a valuable, albeit not extensively studied, derivative of nicotinic acid. Its chemical properties are largely inferred from the well-established chemistry of its constituent functional groups. The presence of the 1,3-dioxolane protecting group makes it a stable and versatile intermediate for the synthesis of complex nicotinic acid derivatives. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers in organic synthesis and drug discovery. Further empirical studies are warranted to fully elucidate the specific characteristics and utility of this compound.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- Kocienski, P. J. (2005). Protecting Groups. Thieme.

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 6-(1,3-Dioxopropan-2-yl)nicotinic Acid: A Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-(1,3-Dioxopropan-2-yl)nicotinic acid, a key intermediate in the synthesis of complex pharmaceutical compounds. We will delve into its chemical identity, synthesis, and potential applications, offering insights grounded in established chemical principles.

Section 1: Chemical Identity and Physicochemical Properties

IUPAC Name and CAS Number

The compound is commonly referred to as 6-(1,3-Dioxopropan-2-yl)nicotinic acid. However, this name describes a cyclic acetal form. The compound can also exist in an open dialdehyde form. Based on this, two systematic names can be assigned:

-

Systematic Name (Open Form): 2-(5-carboxy-2-pyridinyl)malonaldehyde

-

Systematic Name (from LookChem): 6-(1-Formyl-2-oxoethyl)pyridine-3-carboxylic acid[1]

-

Common Name (from Santa Cruz Biotechnology): 2-(3-Hydroxycarbonyl-6-pyridyl)malondialdehyde[2][3][4]

The Chemical Abstracts Service (CAS) has assigned the following identifier to this compound:

Molecular Structure and Properties

The chemical structure of 6-(1,3-Dioxopropan-2-yl)nicotinic acid combines a nicotinic acid core with a reactive malonaldehyde moiety, which is often protected as a cyclic acetal. This unique combination of functional groups makes it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₄ | [5] |

| Molecular Weight | 193.16 g/mol | [5] |

Section 2: Synthesis and Mechanistic Insights

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the introduction of the malonaldehyde or a synthetic equivalent at the 6-position of the nicotinic acid ring.

Caption: Retrosynthetic analysis for the target compound.

Hypothetical Synthetic Protocol

The following protocol outlines a potential synthetic route. Disclaimer: This is a theoretical protocol and has not been experimentally validated for this specific compound.

-

Esterification of Nicotinic Acid: Nicotinic acid is first converted to its ester (e.g., methyl or ethyl nicotinate) to protect the carboxylic acid functionality. This is a standard procedure often carried out using an alcohol in the presence of an acid catalyst.[6]

-

Halogenation at the 6-Position: The nicotinic acid ester is then halogenated at the 6-position. This can be achieved using various halogenating agents, with the choice depending on the desired reactivity for the subsequent step.

-

Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to introduce the protected malonaldehyde group. This would involve the reaction of the 6-halonicotinate with a suitable organoboron or organotin reagent bearing the protected malonaldehyde moiety.

-

Deprotection: Finally, removal of the ester and acetal protecting groups would yield the target compound.

Section 3: Applications in Drug Discovery and Development

Nicotinic acid and its derivatives are known to possess a wide range of biological activities and are used in the treatment of various diseases.[6] The unique structure of 6-(1,3-Dioxopropan-2-yl)nicotinic acid makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Scaffold for Novel Therapeutics

The presence of multiple functional groups allows for diverse chemical modifications, making this compound an attractive scaffold for the development of new drugs. The nicotinic acid core is a well-established pharmacophore, and the malonaldehyde group can be used to introduce a variety of other functionalities. Nicotinic acid derivatives have shown efficacy in treating diseases such as pneumonia, kidney diseases, and Alzheimer's disease.[6]

Role as a Versatile Building Block

This compound serves as a versatile building block for the synthesis of complex molecules.[4] The reactive nature of the malonaldehyde group allows for a variety of subsequent chemical transformations, enabling the construction of intricate molecular architectures.

Caption: Potential synthetic utility of the target compound.

Section 4: Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of 6-(1,3-Dioxopropan-2-yl)nicotinic acid. A combination of spectroscopic and chromatographic techniques would be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for elucidating the molecular structure. The proton NMR spectrum would show characteristic signals for the pyridine ring protons, the acetal protons, and the carboxylic acid proton. The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups present, such as the carboxylic acid (O-H and C=O stretching) and the C-O bonds of the acetal.[8]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further aid in structure confirmation.[5]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of the compound. A suitable reversed-phase method could be developed to separate the target compound from any starting materials or byproducts.

Section 5: Conclusion

6-(1,3-Dioxopropan-2-yl)nicotinic acid is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery. Its unique combination of a nicotinic acid core and a reactive, protected malonaldehyde moiety provides a platform for the synthesis of a wide range of complex molecules. While specific literature on this compound is limited, its synthesis and reactivity can be understood through the application of fundamental principles of organic chemistry. Further research into the applications of this compound is warranted and could lead to the development of novel therapeutic agents.

References

-

LookChem. CAS No.212755-81-2,2-(3-HYDROXYCARBONYL-6... Available from: [Link]

-

ResearchGate. Nicotinic acid derivatives: Application and uses, review. Available from: [Link]

-

PubChem. Nicotinic Acid | C6H5NO2 | CID 938. Available from: [Link]

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available from: [Link]

-

Oakwood Chemical. 2-(3-Hydroxycarbonyl-6-pyridyl)malondialdehyde. Available from: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. 2-(3-Hydroxycarbonyl-6-pyridyl)malondialdehyde [oakwoodchemical.com]

- 4. biosynth.com [biosynth.com]

- 5. molcore.com [molcore.com]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Title: The Discovery and Isolation of Novel Nicotinic Acid Derivatives: A Modern Drug Discovery Blueprint

An In-Depth Technical Guide for Drug Development Professionals

Abstract: Nicotinic acid (Niacin or Vitamin B3), a fundamental pyridinemonocarboxylic acid, serves as a precursor to the essential coenzymes NAD and NADP, placing it at the core of cellular metabolism.[1][2] Beyond its nutritional role, its pharmacological applications, particularly in managing dyslipidemia, have established it as a valuable lead compound in drug discovery.[3][4] However, the therapeutic utility of nicotinic acid is often hampered by undesirable side effects, such as cutaneous flushing.[4] This has catalyzed a dedicated search for novel derivatives that retain or enhance therapeutic efficacy while minimizing adverse effects. This guide provides a comprehensive, in-depth walkthrough of the modern strategies and methodologies employed in the discovery, isolation, and characterization of new nicotinic acid-based chemical entities. It is designed for researchers and drug development professionals, offering field-proven insights into experimental design, execution, and validation.

Part 1: Strategic Discovery of Novel Derivatives

The journey to a novel therapeutic agent begins with a strategic approach to its discovery. For nicotinic acid derivatives, this path diverges into two primary avenues: rational synthesis and bio-prospecting from natural sources, often augmented by high-throughput screening.

Rational Synthesis: Engineering Bioactivity

Rational design involves the targeted chemical modification of the core nicotinic acid scaffold to modulate its pharmacokinetic and pharmacodynamic properties. The pyridine ring and its carboxylic acid group offer fertile ground for a variety of chemical transformations.

Common Synthetic Strategies:

-

Acylhydrazones and Heterocyclic Derivatives: A prevalent strategy involves converting the carboxylic acid to nicotinoyl chloride, which is then reacted with hydrazine hydrate to form nicotinic acid hydrazide.[5] This key intermediate serves as a building block for synthesizing acylhydrazones and for cyclization reactions to form bioactive heterocyclic systems like 1,3,4-oxadiazoles and thiazolidinones.[5][6][7] These modifications are pursued because such heterocyclic motifs are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects.[7][8]

-

Amides and Esters: Formation of amides and esters is another fundamental approach to creating a library of derivatives. These modifications can alter the compound's polarity, solubility, and ability to interact with biological targets.[9][10]

Experimental Protocol: Synthesis of a Nicotinic Acid Acylhydrazone Derivative

This protocol details the synthesis of an N'-substituted nicotinic acid hydrazide, a common intermediate for further derivatization.

Step 1: Synthesis of Nicotinic Acid Hydrazide (1)

-

A mixture of nicotinic acid (0.01 mole) and thionyl chloride (10 mL) is gently refluxed for 2 hours.

-

After cooling, the excess thionyl chloride is removed under vacuum to yield nicotinoyl chloride.

-

The crude nicotinoyl chloride (0.01 mole) is dissolved in 20 mL of an appropriate solvent (e.g., ethanol or benzene).[6]

-

Hydrazine hydrate (0.011 mole) is added dropwise to the solution while stirring.

-

The mixture is refluxed for 3 hours, then allowed to cool. The resulting precipitate, nicotinic acid hydrazide, is filtered, washed, and can be recrystallized from ethanol.

Step 2: Synthesis of Acylhydrazone (2)

-

Nicotinic acid hydrazide (1) (0.01 mole) is dissolved in 20 mL of ethanol.

-

An appropriate aldehyde (e.g., 4-nitrobenzaldehyde) (0.011 mole) is added to the solution.

-

The mixture is heated under reflux for 3 hours.[6]

-

The solution is cooled, and the precipitate is filtered off and recrystallized from ethanol to yield the pure acylhydrazone derivative.

-

Validation: The structure and purity of the final compound must be confirmed using analytical techniques as described in Part 3.

High-Throughput Screening (HTS): Unbiased Discovery

HTS enables the rapid assessment of large compound libraries for activity against a specific biological target. For nicotinic acid derivatives, this is crucial for identifying agonists or antagonists of relevant receptors, such as the hydroxycarboxylic acid receptor 2 (HCA₂ or GPR109A), which mediates many of niacin's therapeutic and side effects.[1][11]

HTS Workflow:

-

Assay Development: A robust and scalable cell-based or biochemical assay is developed. For G-protein-coupled receptors like HCA₂, common assays measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP).[12][13] Fluorometric imaging plate readers (FLIPR) are frequently used for monitoring calcium flux.[12]

-

Pilot Screen: A small, diverse library of compounds (e.g., FDA-approved drugs) is screened to validate the assay's performance, including its reproducibility and signal-to-noise ratio.[14]

-

Primary Screen: The full compound library is screened at a single concentration to identify "hits."

-

Hit Confirmation & Dose-Response: Hits are re-tested to confirm activity. Confirmed hits are then tested across a range of concentrations to determine their potency (e.g., EC₅₀ or IC₅₀).[12][14]

Part 2: Isolation and Purification of Novel Compounds

Whether originating from a synthetic reaction or a natural product extract, the target derivative exists within a complex mixture. Its isolation and purification are paramount for accurate characterization and biological evaluation. The process is often guided by bioassays to track the active component (Bioassay-Guided Fractionation).[15]

Extraction Techniques

Extraction is the initial step to separate the compound of interest from its source matrix.[16][17] The choice of method depends on the source material and the physicochemical properties of the target derivative.

| Technique | Principle | Advantages | Causality & Considerations |

| Maceration | Soaking the source material in a solvent at room temperature.[18][19] | Simple, requires minimal equipment. | Best for thermolabile compounds. Inefficient and time-consuming.[20] |

| Soxhlet Extraction | Continuous extraction with a hot, refluxing solvent.[19][21] | More efficient than maceration. | The choice of solvent is critical and based on the target's polarity.[17] Not suitable for heat-sensitive compounds. |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[18][21] | Faster, higher yields, less solvent consumption. | An advanced, "green" technique that improves mass transfer.[19] |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction.[16][18] | Very fast, highly efficient, reduced solvent use. | Requires specialized equipment; potential for localized overheating. |

Chromatographic Purification

Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[15][22]

Experimental Protocol: Column Chromatography Purification

This protocol describes a standard method for purifying a moderately polar compound from a crude reaction mixture.

Step 1: Preparation

-

Stationary Phase Selection: Silica gel is chosen as the stationary phase due to its polarity, which effectively separates compounds with varying polarities.[15][16]

-

Mobile Phase (Eluent) Selection: The optimal eluent system is determined using Thin-Layer Chromatography (TLC).[16] A solvent system (e.g., a mixture of hexane and ethyl acetate) is sought that provides good separation and a retention factor (Rf) of ~0.3 for the target compound. This Rf value ensures the compound moves down the column at a reasonable rate without eluting too quickly or remaining adsorbed.

-

Column Packing: A glass column is packed with a slurry of silica gel in the initial, least polar mobile phase. This "wet packing" method prevents air bubbles and ensures a uniform stationary phase for optimal separation.

Step 2: Loading and Elution

-

The crude sample is adsorbed onto a small amount of silica gel and dried. This "dry loading" technique ensures the sample is applied to the column in a narrow, concentrated band, which is critical for achieving high resolution.

-

The dried sample is carefully added to the top of the packed column.

-

The elution process begins by passing the mobile phase through the column. Initially, a non-polar solvent (e.g., 100% hexane) is used, and the polarity is gradually increased (gradient elution) by adding more ethyl acetate. This gradient allows for the sequential elution of compounds from least polar to most polar.

Step 3: Fraction Collection and Analysis

-

The eluent is collected in a series of tubes (fractions).

-

Self-Validation: Each fraction (or a selection of fractions) is spotted on a TLC plate and analyzed to identify which ones contain the pure target compound.[16]

-

Fractions containing the pure compound are combined, and the solvent is removed using a rotary evaporator to yield the purified nicotinic acid derivative.

For higher purity and analytical quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice, offering superior resolution and sensitivity.[15][22]

Part 3: Structural Elucidation and Characterization

Once a compound is isolated and purified, its exact chemical structure must be determined. A combination of spectroscopic and spectrometric techniques is employed to piece together the molecular puzzle.

| Technique | Information Provided | Causality & Rationale |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule.[15][22] | This is the primary technique for determining the elemental formula. High-resolution MS (HRMS) provides highly accurate mass data, confirming the molecular formula with confidence. |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR reveals the number and types of hydrogen atoms and their connectivity. ¹³C NMR shows the carbon skeleton. 2D NMR (e.g., COSY, HSQC) establishes direct connections between atoms.[15][23] | NMR is the most powerful tool for determining the precise 3D structure and stereochemistry of a novel compound. It provides a complete map of the atomic framework. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., C=O, N-H, O-H).[15][22] | This is a rapid and essential technique to confirm the success of synthetic steps, for example, verifying the presence of an amide carbonyl or the disappearance of a carboxylic acid hydroxyl. |

| UV-Visible Spectroscopy | Provides information about conjugated systems and chromophores within the molecule.[15] | Useful for identifying aromatic rings and other conjugated π-systems, which are characteristic features of the nicotinic acid scaffold and many of its derivatives. |

Part 4: Biological Evaluation and Mechanistic Insights

The final and most critical phase is to assess the biological activity of the newly isolated derivative. The choice of assays is dictated by the therapeutic goals of the research program.

Examples of Biological Screening:

-

Anticancer Activity: Novel derivatives can be screened for cytotoxicity against a panel of human cancer cell lines (e.g., HCT-15, PC-3).[8] The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency. Further mechanistic studies may investigate the inhibition of specific targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8]

-

Antimicrobial Activity: Compounds are tested against various strains of bacteria (Gram-positive and Gram-negative) and fungi.[6][7] The Minimum Inhibitory Concentration (MIC) is determined to quantify their antimicrobial potency.[7]

-

Anti-inflammatory Activity: Assays can measure the inhibition of inflammatory mediators. For instance, the Griess assay can be used to quantify the reduction of nitric oxide (a pro-inflammatory molecule) in macrophage cell lines stimulated with lipopolysaccharide (LPS).[24]

Mechanistic Insights: Nicotinic Acid Signaling

Understanding the underlying signaling pathways is crucial. Nicotinic acid's effects on lipids are primarily mediated by the HCA₂ receptor, a Gᵢ protein-coupled receptor.[1][25] Activation of this receptor inhibits adenylyl cyclase, leading to a decrease in cAMP and subsequent suppression of free fatty acid release from adipose tissue.[1] Furthermore, HCA₂ activation can trigger other downstream pathways, including the PI3K/Akt signaling cascade, which is involved in cell survival and anti-inflammatory responses.[25]

Conclusion and Future Outlook

The development of novel nicotinic acid derivatives represents a promising strategy for creating safer and more effective therapeutics for a range of diseases, from metabolic disorders to cancer.[3][9][26] The systematic application of modern synthetic chemistry, advanced isolation techniques, and high-throughput biological screening provides a powerful engine for discovery. By understanding the causal relationships behind each experimental choice—from solvent selection in extraction to the design of a cell-based assay—researchers can navigate the complex path from initial concept to a well-characterized lead candidate with greater efficiency and a higher probability of success. The continued exploration of this versatile chemical scaffold is poised to yield the next generation of targeted therapies.

References

-

Al-Ostath, A., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules. Available at: [Link]

-

Isyaka, S. M., et al. (2025). Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. Journal of Chemical Society of Nigeria. Available at: [Link]

-

Chakanaka, C., et al. (2025). Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. Preprints.org. Available at: [Link]

-

Seren, M. (2024). Modern Approaches to Isolation and Purification in Natural Products Chemistry. Alternative & Integrative Medicine. Available at: [Link]

-

Velmurugan, C., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. E-Journal of Chemistry. Available at: [Link]

-

Sagan, F., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. Available at: [Link]

-

Sasidharan, S., et al. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines. Available at: [Link]

-

Kaur, M., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Frontiers in Sustainable Food Systems. (2023). Editorial: Plant bioactives: challenges of extraction and processing. Frontiers. Available at: [Link]

-

Bucar, F., et al. (2018). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Natural Products. Available at: [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2023). Strategies for Natural Products Isolation. Research and Reviews. Available at: [Link]

-

Lefebvre, T., et al. (2022). A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector. Critical Reviews in Food Science and Nutrition. Available at: [Link]

-

Wikipedia. (2024). Nicotinic acid. Available at: [Link]

-

Broad, L. M., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. Biochemical Pharmacology. Available at: [Link]

-

Sagan, F., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. Available at: [Link]

-

Processes. (2023). Special Issue on “Extraction and Purification of Bioactive Compounds”. MDPI. Available at: [Link]

-

Al-Abodi, A. K. A., et al. (2012). Synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Journal of Basrah Researches. Available at: [Link]

-

Sun, H., et al. (2014). Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2. PLOS ONE. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2021). ISOLATION, PURIFICATION AND CHARACTERIZATION OF BIOACTIVE COMPOUNDS FROM STACHYTARPHETA URTICIFOLIA (SALISB.) SIMS. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Available at: [Link]

-

Sagan, F., et al. (2022). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. International Journal of Molecular Sciences. Available at: [Link]

-

Mohsen, E. M. J., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry. Available at: [Link]

-

ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Available at: [Link]

-

Jesse, F. G. (2016). Niacin. Advances in Nutrition. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Niacin? Patsnap Synapse. Available at: [Link]

-

Higdon, J. (2018). Niacin. Linus Pauling Institute, Oregon State University. Available at: [Link]

-

Song, J.-H., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

LGC Group. (2015). Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. Available at: [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology. Available at: [Link]

-

Yaqoob, S., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

-

JETIR. (2018). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

-

Marks, M. J., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. SLAS Discovery. Available at: [Link]

-

Al-Ghorbani, M., et al. (2023). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. RSC Advances. Available at: [Link]

-

Velmurugan, C., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Semantic Scholar. Available at: [Link]

-

Sagan, F., et al. (2022). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. ResearchGate. Available at: [Link]

-

Podorozhniĭ, P. G., & Tomashevs'kiĭ, I. I. (1971). [Methods for the determination of nicotinic acid derivatives in biological products]. Ukrains'kyi biokhimichnyi zhurnal. Available at: [Link]

-

GL Sciences. (n.d.). LT074 Analysis of Niacin in Foods. Technical Information. Available at: [Link]

-

D'yakonova, A. S., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules. Available at: [Link]

-

News-Medical.Net. (2026). Preclinical study reveals potential new treatment for severe liver fibrosis. Available at: [Link]

-

Boovanahalli, S. K., et al. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Available at: [Link]

-

McElvain, S. M., & Goese, M. A. (1941). THE PREPARATION OF NICOTINIC ACID FROM PYRIDINE. Journal of the American Chemical Society. Available at: [Link]

-

Shiraishi, A., et al. (2018). Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor. SLAS Discovery. Available at: [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Niacin? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. files.sdiarticle5.com [files.sdiarticle5.com]

- 17. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 19. A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journalsarjnp.com [journalsarjnp.com]

- 21. Editorial: Plant bioactives: challenges of extraction and processing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rroij.com [rroij.com]

- 23. ijpsr.com [ijpsr.com]

- 24. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 | PLOS One [journals.plos.org]

- 26. dovepress.com [dovepress.com]

A Comprehensive In Silico Workflow for the Characterization of 6-(1,3-Dioxopropan-2-yl)nicotinic acid

Abstract

This technical guide presents a comprehensive, first-principles computational workflow for the thorough characterization of the novel molecule, 6-(1,3-Dioxopropan-2-yl)nicotinic acid. As a derivative of nicotinic acid (Vitamin B3), this compound holds potential significance in drug discovery, potentially targeting metabolic pathways dependent on NAD biosynthesis. The reactive 1,3-dicarbonyl moiety suggests a possible role as a covalent or non-covalent enzyme inhibitor. This document provides a step-by-step theoretical framework for researchers in computational chemistry and drug development to predict the molecule's structural, electronic, pharmacokinetic, and target-binding properties, moving from fundamental quantum mechanics to complex biomolecular simulations. Each protocol is designed to be self-validating and is grounded in established, peer-reviewed methodologies.

Introduction

Nicotinic acid and its derivatives are fundamental to cellular metabolism and have been successfully leveraged as therapeutic agents.[1] The introduction of a 1,3-dioxopropane (malondialdehyde-like) substituent at the 6-position of the pyridine ring creates a molecule, 6-(1,3-Dioxopropan-2-yl)nicotinic acid, with unique chemical features. The acidity of the central methylene proton and the potential for enolization suggest high reactivity and specific hydrogen bonding capabilities, making it an intriguing candidate for targeted drug design.

However, the novelty of this compound means that a robust in silico (computational) evaluation is the most efficient first step to ascertain its potential as a drug candidate.[2] This guide outlines a logical, multi-stage computational protocol designed to build a comprehensive profile of the molecule before committing to costly and time-consuming experimental synthesis and testing.[3] We will proceed from the most fundamental level—the molecule's quantum mechanical properties—to its potential interactions within a complex biological system.

Part 1: Quantum Mechanical Characterization

The initial and most critical step is to determine the most stable three-dimensional structure and intrinsic electronic properties of the molecule. This is achieved by solving approximations of the Schrödinger equation, for which Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for organic molecules.[4]

Protocol: Geometry Optimization and Frequency Analysis

The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.[5][6]

-

Initial Structure Generation: Construct the 2D structure of 6-(1,3-Dioxopropan-2-yl)nicotinic acid in a molecular editor and generate an initial 3D conformation using a standard molecular mechanics force field (e.g., MMFF94).

-

DFT Setup:

-

Methodology: Employ the B3LYP hybrid functional. B3LYP is a widely used and well-validated functional for the geometries and energies of organic molecules.[7][8]

-

Basis Set: Use the Pople-style 6-31G(d) basis set, which provides a good compromise between accuracy and computational expense for molecules of this size. This set includes polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the polar bonds present in the molecule.

-

-

Optimization Run: Submit the structure for geometry optimization. The algorithm will iteratively adjust atomic positions to minimize the total electronic energy of the system.[5]

-

Validation via Frequency Analysis: Upon convergence, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d)). A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), requiring further structural exploration.

Analysis of Electronic Properties

From the optimized DFT calculation, several key electronic descriptors can be derived to understand the molecule's reactivity.[9]

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich regions (negative potential, typically around oxygen and nitrogen atoms) that are susceptible to electrophilic attack and electron-poor regions (positive potential) susceptible to nucleophilic attack. This is invaluable for predicting non-covalent interactions like hydrogen bonding.

Part 2: Pharmacokinetic and Drug-Likeness Profiling (ADMET)

Before investigating a molecule's potential efficacy, it is crucial to assess its likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Poor ADMET profiles are a primary cause of late-stage drug development failures.[2][10]

Protocol: In Silico ADMET & Drug-Likeness Prediction

We will use a well-regarded, freely accessible web-based tool for this stage.

-

Tool Selection: Utilize the SwissADME web server.[11][12][13] This tool provides robust, predictive models for a wide range of physicochemical and pharmacokinetic properties from a simple molecular structure input.[14][15]

-

Input: Submit the SMILES (Simplified Molecular Input Line Entry System) string of the optimized molecular structure to the SwissADME server.

-

Analysis of Key Parameters:

-

Physicochemical Properties: Record the molecular weight (MW), logP (lipophilicity), topological polar surface area (TPSA), and number of rotatable bonds.

-

Lipinski's Rule of Five: Assess compliance with Lipinski's Rule of Five, a foundational guideline for estimating oral bioavailability.[16][17][18][19] The rule states that poor oral absorption is more likely when a compound violates more than one of the following: MW ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.

-

Pharmacokinetics: Evaluate predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with key cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.

-

Data Presentation: Predicted Physicochemical & ADMET Properties

| Property | Predicted Value | Lipinski's Rule Guideline | Compliance |

| Molecular Weight ( g/mol ) | Calculated | ≤ 500 | Yes/No |

| cLogP | Calculated | ≤ 5 | Yes/No |

| H-Bond Donors | Calculated | ≤ 5 | Yes/No |

| H-Bond Acceptors | Calculated | ≤ 10 | Yes/No |

| Violations | Calculated | ≤ 1 | Yes/No |

| GI Absorption | Predicted | High/Low | - |

| BBB Permeant | Predicted | Yes/No | - |

| CYP Inhibitor (Major Isoforms) | Predicted | Yes/No | - |

Part 3: Target Interaction Modeling - Molecular Docking

Given its structural similarity to nicotinic acid, a logical hypothetical target is Nicotinate Phosphoribosyltransferase (NAPRT).[20][21] This enzyme catalyzes the first step in NAD biosynthesis from nicotinic acid and is a target of interest in metabolic and cancer research.[22] Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target.[23][24]

Protocol: Molecular Docking with AutoDock Vina

We will use AutoDock Vina, a widely cited and validated open-source docking program known for its speed and accuracy.[25][26][27]

-

Receptor Preparation:

-

Download the crystal structure of human NAPRT from the Protein Data Bank (PDB). A suitable structure is PDB ID: 4YUB.[22]

-

Using molecular modeling software (e.g., UCSF Chimera, PyMOL), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential components.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of 6-(1,3-Dioxopropan-2-yl)nicotinic acid.

-

Assign rotatable bonds and save the file in the required PDBQT format using AutoDock Tools.

-

-

Grid Box Definition: Define the search space for the docking simulation. Center the grid box on the known active site of NAPRT, ensuring its dimensions are large enough to encompass the entire binding pocket and allow for ligand flexibility.[22]

-

Docking Execution: Run the AutoDock Vina simulation.[28] The program will explore various conformations (poses) of the ligand within the defined grid box and score them based on its empirical scoring function, which approximates the binding free energy (kcal/mol).[27]

-

Results Analysis:

-

Examine the predicted binding affinity (ΔG) for the top-ranked poses. More negative values indicate stronger predicted binding.

-

Visualize the top-ranked pose in the protein's active site. Analyze the specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and any potential ionic interactions between the ligand and key amino acid residues.

-

Part 4: Dynamic System Validation - Molecular Dynamics

Molecular docking provides a static snapshot of the binding event.[23] To assess the stability of the predicted protein-ligand complex under more physiologically relevant conditions, we employ Molecular Dynamics (MD) simulations.[29] MD simulates the movements of atoms and molecules over time, providing insights into the dynamic stability of the complex.[30]

Protocol: GROMACS MD Simulation

GROMACS is a high-performance and widely used software package for MD simulations.[31][32][33]

-

System Preparation:

-

Take the best-ranked docked complex from Part 3 as the starting structure.

-

Place the complex in a periodic simulation box (e.g., a cubic box).

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

-

-

Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

-

Equilibration: